molecular formula C7H8ClNO3 B6191870 5-(2-chloropropan-2-yl)-1,2-oxazole-3-carboxylic acid CAS No. 2680536-59-6

5-(2-chloropropan-2-yl)-1,2-oxazole-3-carboxylic acid

Cat. No. B6191870
CAS RN: 2680536-59-6
M. Wt: 189.6
InChI Key:
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Description

5-(2-Chloropropan-2-yl)-1,2-oxazole-3-carboxylic acid, more commonly known as CPOC, is a highly versatile organic compound that has been used extensively in scientific research applications. CPOC has been used in the synthesis of various compounds, as a precursor to other molecules, and as a tool for studying biochemical and physiological effects.

Scientific Research Applications

CPOC has been used extensively in scientific research, particularly in the fields of organic and medicinal chemistry. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as oxazoles and thiazoles. CPOC has also been used as a tool for studying the biochemical and physiological effects of various compounds, as well as for studying the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of CPOC is not fully understood, but it is believed to involve the formation of a covalent bond between the carboxylic acid group and an amine or amide group of the target molecule. This covalent bond can then be used to modulate the activity of the target molecule. For example, CPOC has been used to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
CPOC has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and has been used in research to study the effects of various drugs on cell death. It has also been used to study the effects of various drugs on the brain, and has been found to modulate the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

CPOC has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it can be used as a starting material for the synthesis of various heterocyclic compounds. It is also highly soluble in a variety of solvents, making it easy to work with in the laboratory. However, CPOC can be toxic if not handled properly, and it can be difficult to purify after synthesis.

Future Directions

There are a number of potential future directions for research involving CPOC. One potential area of research is the use of CPOC as a tool for studying the biochemical and physiological effects of various drugs. Additionally, CPOC could be used to study the mechanism of action of various drugs, and to develop new drugs with improved efficacy and safety profiles. Finally, CPOC could be used to synthesize novel heterocyclic compounds for use in medicinal chemistry research.

Synthesis Methods

CPOC can be synthesized through a variety of methods, including the use of a Grignard reaction. In this reaction, a Grignard reagent is reacted with an aldehyde or ketone to produce a carboxylic acid. The reaction can be catalyzed by an acid or base, depending on the desired product. The reaction is usually carried out in a solvent such as dichloromethane, and a stoichiometric amount of CPOC is produced. Other methods for synthesis of CPOC include the use of an acid-catalyzed condensation reaction and a Wittig reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-chloropropan-2-yl)-1,2-oxazole-3-carboxylic acid involves the reaction of 2-chloro-2-methylpropanoic acid with hydroxylamine hydrochloride to form 5-(2-chloropropan-2-yl)-1,2-oxazole-3-carboxylic acid.", "Starting Materials": [ "2-chloro-2-methylpropanoic acid", "hydroxylamine hydrochloride" ], "Reaction": [ "Dissolve 2-chloro-2-methylpropanoic acid in a solvent such as dichloromethane.", "Add hydroxylamine hydrochloride to the solution and stir for several hours at room temperature.", "Heat the mixture to reflux for several hours.", "Cool the mixture and extract the product with a suitable solvent such as ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product, 5-(2-chloropropan-2-yl)-1,2-oxazole-3-carboxylic acid." ] }

CAS RN

2680536-59-6

Molecular Formula

C7H8ClNO3

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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